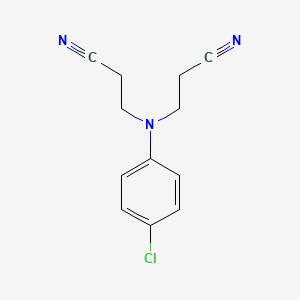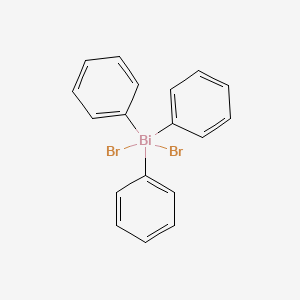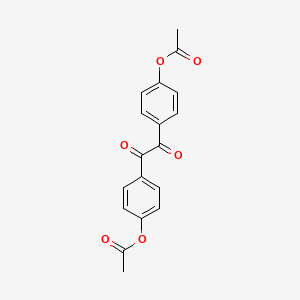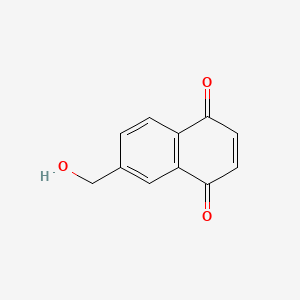
1,4-Ethanoanthracene, 1,4-dihydro-9,10-dimethoxy-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Ethanoanthracene, 1,4-dihydro-9,10-dimethoxy-2-methyl- is an organic compound with the molecular formula C19H20O2 and a molecular weight of 280.3609 . This compound is a derivative of anthracene, characterized by the presence of methoxy groups and a methyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Ethanoanthracene, 1,4-dihydro-9,10-dimethoxy-2-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with anthracene derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like acetone and petroleum ether, with the reaction mixture being precipitated in a refrigerator to form a solid product.
Purification: The product is purified through recrystallization, typically using solvents such as ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through advanced purification techniques.
化学反应分析
Types of Reactions
1,4-Ethanoanthracene, 1,4-dihydro-9,10-dimethoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the methoxy and methyl groups influence the reactivity of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitrating agents (HNO3) are employed.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted anthracenes.
科学研究应用
1,4-Ethanoanthracene, 1,4-dihydro-9,10-dimethoxy-2-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes and pigments due to its aromatic structure.
作用机制
The mechanism of action of 1,4-Ethanoanthracene, 1,4-dihydro-9,10-dimethoxy-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups play a crucial role in modulating its binding affinity and specificity. The pathways involved include:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
1,4-Dihydro-9,10-dimethoxy-1,4-ethanoanthracene: Similar in structure but lacks the methyl group.
9,10-Dimethyl-9,10-dihydro-9,10-ethanoanthracene-2,3,6,7-tetraol: Contains additional hydroxyl groups.
属性
CAS 编号 |
75102-21-5 |
|---|---|
分子式 |
C19H20O2 |
分子量 |
280.4 g/mol |
IUPAC 名称 |
3,10-dimethoxy-13-methyltetracyclo[10.2.2.02,11.04,9]hexadeca-2,4,6,8,10,13-hexaene |
InChI |
InChI=1S/C19H20O2/c1-11-10-12-8-9-13(11)17-16(12)18(20-2)14-6-4-5-7-15(14)19(17)21-3/h4-7,10,12-13H,8-9H2,1-3H3 |
InChI 键 |
WKIIIMNFGRQKGG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2CCC1C3=C(C4=CC=CC=C4C(=C23)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



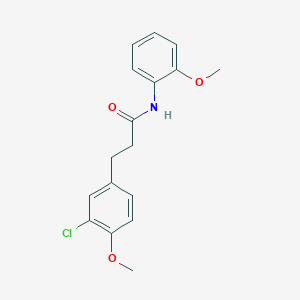
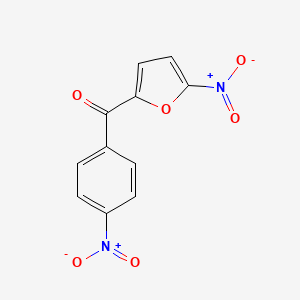
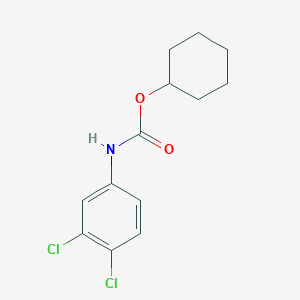
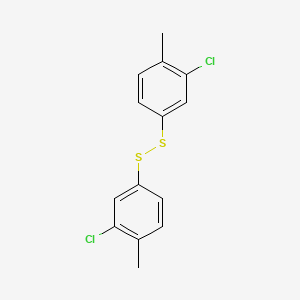

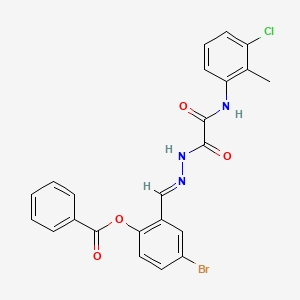
![3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11948204.png)
